An In-depth Technical Guide to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (CAS No. 89776-66-9)
An In-depth Technical Guide to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (CAS No. 89776-66-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Thiophene-Based Amino Acid
2-Amino-2-(5-methylthiophen-2-yl)acetic acid, with the Chemical Abstracts Service (CAS) number 89776-66-9 , is a non-proteinogenic α-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a thiophene ring, a common bioisostere for a phenyl group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the presence of the amino acid moiety provides a handle for incorporation into peptides or for further chemical modification. This guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-Amino-2-(5-methylthiophen-2-yl)acetic acid.
| Property | Value | Source |
| CAS Number | 89776-66-9 | [1] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.21 g/mol | N/A |
| IUPAC Name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | [3] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in aqueous acidic and basic solutions. Limited solubility in organic solvents. | N/A |
Synthesis Strategies: Crafting a Key Building Block
The synthesis of α-amino acids is a well-established field in organic chemistry, with several methodologies available. For 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, the Strecker synthesis is a highly plausible and historically significant approach. This method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Conceptual Workflow: Strecker Synthesis
The following diagram illustrates the conceptual workflow for the synthesis of 2-Amino-2-(5-methylthiophen-2-yl)acetic acid via the Strecker synthesis.
Caption: Conceptual workflow of the Strecker synthesis for 2-Amino-2-(5-methylthiophen-2-yl)acetic acid.
Experimental Protocol: A Plausible Strecker Synthesis
Step 1: Formation of α-Amino-α-(5-methylthiophen-2-yl)acetonitrile
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Reaction Setup: In a well-ventilated fume hood, a solution of 5-methylthiophene-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reagents: To this solution, an aqueous solution of ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) is added portion-wise at a controlled temperature (typically 0-10 °C) to manage any exotherm.
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Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up and Isolation: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
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Acid Hydrolysis: The crude α-aminonitrile is dissolved in a strong acid, such as concentrated hydrochloric acid (e.g., 6 M HCl).
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Heating: The solution is heated to reflux for several hours (e.g., 4-8 hours) to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
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Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate out of the solution. The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and then dried under vacuum. Further purification can be achieved by recrystallization.
Applications in Drug Development and Medicinal Chemistry
2-Amino-2-(5-methylthiophen-2-yl)acetic acid serves as a valuable scaffold and building block in the design and synthesis of novel therapeutic agents. The thiophene moiety is a well-recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.
As a Precursor for Bioactive Molecules
The amino and carboxylic acid functionalities of this compound provide convenient points for chemical modification, allowing for its incorporation into larger, more complex molecules. For instance, it can be used in peptide synthesis to introduce a non-natural amino acid residue, potentially altering the peptide's conformation and biological activity.
Furthermore, the thiophene ring can be further functionalized, and the amino group can be derivatized to create libraries of compounds for high-throughput screening. Research into related 2-aminothiophene derivatives has shown their potential as:
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Antimicrobial agents: Thiophene-containing compounds have been investigated for their antibacterial and antifungal properties. The incorporation of this amino acid into novel molecular frameworks could lead to the development of new anti-infective drugs.[4]
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Anti-inflammatory agents: Some thiophene derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.[5]
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Anticancer agents: The structural similarity of the thiophene ring to other aromatic systems found in known anticancer drugs makes it an attractive scaffold for the development of new oncology therapeutics.
Conceptual Drug Discovery Workflow
The following diagram illustrates how 2-Amino-2-(5-methylthiophen-2-yl)acetic acid can be utilized as a starting material in a drug discovery pipeline.
Caption: A conceptual workflow for utilizing 2-Amino-2-(5-methylthiophen-2-yl)acetic acid in drug discovery.
Biological Activity: An Area Ripe for Exploration
While the broader class of 2-aminothiophenes has been extensively studied for various biological activities, specific pharmacological data for 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (CAS 89776-66-9) is limited in publicly available literature. This represents an opportunity for further research to explore its potential therapeutic applications. Based on the activities of structurally related compounds, it is plausible that this molecule could exhibit antimicrobial, anti-inflammatory, or other valuable pharmacological properties.
Characterization and Quality Control
For any chemical compound intended for research or drug development, rigorous characterization is essential to confirm its identity and purity. The primary analytical techniques for 2-Amino-2-(5-methylthiophen-2-yl)acetic acid would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure and confirming the presence of the characteristic thiophene, methyl, amino, and carboxylic acid groups.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
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Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H and C=O stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and, with a chiral stationary phase, to separate and quantify the enantiomers if a racemic synthesis was performed.
Conclusion
2-Amino-2-(5-methylthiophen-2-yl)acetic acid (CAS No. 89776-66-9) is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Strecker synthesis, and its structure offers multiple points for diversification. While specific biological data for this compound is scarce, the known activities of related 2-aminothiophene derivatives suggest a high potential for this molecule to serve as a scaffold for the development of novel therapeutics. Further investigation into its synthesis optimization, pharmacological profiling, and application in creating new chemical entities is warranted and could lead to significant advancements in various therapeutic areas.
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